

Analytical Method for Roquefortine E: Application Notes and Protocols

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Compound of Interest

Compound Name: *Roquefortine E*

Cat. No.: *B1233467*

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Introduction

Roquefortine E is a mycotoxin belonging to the diketopiperazine class of fungal metabolites, closely related to the more extensively studied Roquefortine C. It is an analog of Roquefortine C, featuring an additional isoprenyl group on the imidazole ring.^[1] Like other roquefortines, it is produced by various species of the *Penicillium* genus. Given its potential neurotoxic properties and presence in food products and fungal cultures, a robust and reliable analytical method is crucial for its detection and quantification. This document provides a comprehensive guide for the development and validation of an analytical method for **Roquefortine E** using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

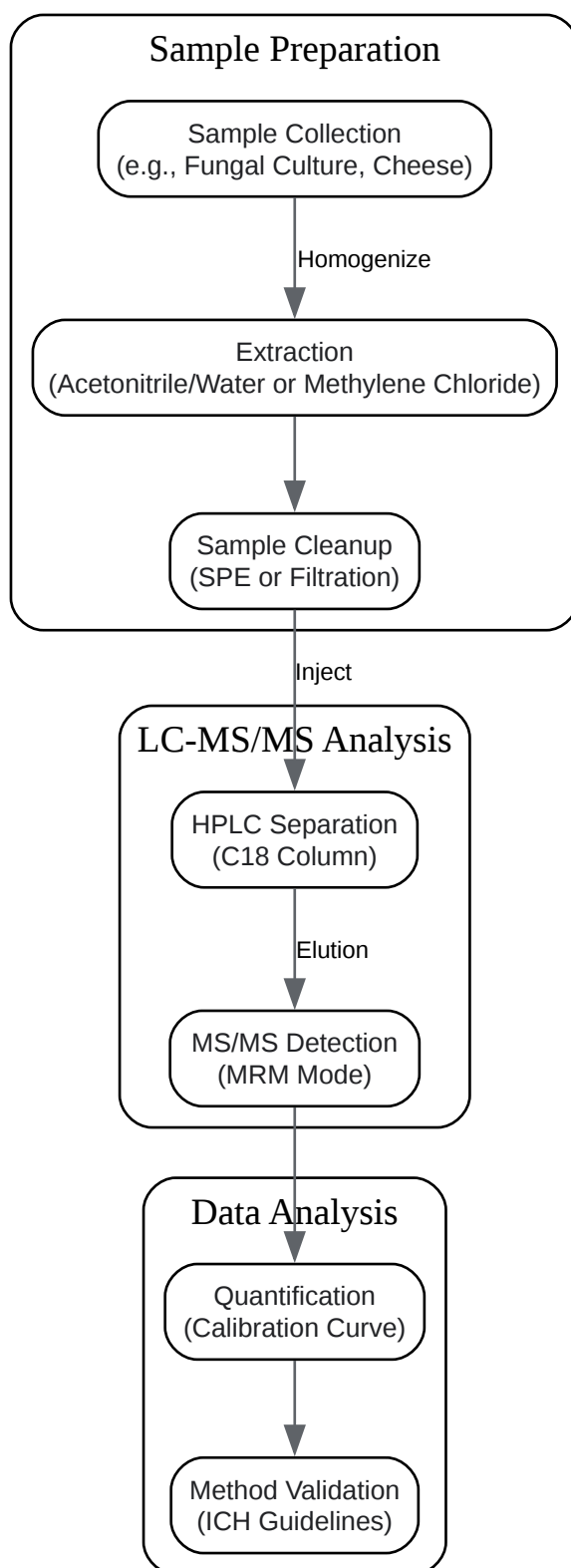
Chemical Properties of Roquefortine E

Property	Value
Molecular Formula	C ₂₇ H ₃₁ N ₅ O ₂ [1]
Molecular Weight	457.6 g/mol [1]
CAS Number	871982-52-4 [1]
Appearance	White solid [1]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. [1]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of **Roquefortine E** in complex matrices such as fungal culture extracts, food samples (e.g., blue cheese), and biological fluids.

Experimental Workflow



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Figure 1: Experimental workflow for the analysis of **Roquefortine E**.

Standard and Sample Preparation

1.1. Standard Preparation

- **Primary Standard:** As a certified reference standard for **Roquefortine E** may not be readily available, Roquefortine C can be used as a surrogate standard for method development and semi-quantitative analysis due to its structural similarity. Certified Roquefortine C standards are available from suppliers like LKT Laboratories and Analytical Standard Solutions.[\[2\]](#)[\[3\]](#)
- **Stock Solution (1 mg/mL):** Accurately weigh 1 mg of Roquefortine C standard and dissolve it in 1 mL of methanol or DMSO.[\[4\]](#) Store at -20°C in the dark.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

1.2. Sample Preparation

The choice of extraction solvent depends on the sample matrix.

- **For Fungal Cultures (e.g., Penicillium species grown on YES agar):**
 - Homogenize a known amount of the fungal mycelium and agar with a mixture of acetonitrile and water (e.g., 80:20 v/v).
 - Sonicate the mixture for 30 minutes at 4°C.
 - Centrifuge at high speed (e.g., 10,000 x g) for 20 minutes.
 - Collect the supernatant for analysis.[\[5\]](#)
- **For Cheese Samples:**
 - Homogenize 5 g of the cheese sample with 20 mL of a mixture of hydrochloric acid and methanol.
 - Filter the extract through a 0.45 µm filter.

- The filtrate can be directly injected or further cleaned up using Solid Phase Extraction (SPE).
- For Biological Fluids (Serum, Urine):
 - To 1 mL of the sample, add 5 mL of methylene chloride.
 - Vortex for 2 minutes and centrifuge.
 - Evaporate the organic layer to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase.

LC-MS/MS Instrumentation and Conditions

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity or equivalent
Mass Spectrometer	Triple quadrupole mass spectrometer
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Elution	Start with 10% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions (for Roquefortine C, to be adapted for **Roquefortine E**):

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
390.2	195.1	157.1

Note: The MRM transitions for **Roquefortine E** (MW: 457.6) will need to be optimized by infusing a standard solution into the mass spectrometer. The precursor ion will be $[M+H]^+$, and characteristic fragment ions will be selected as product ions.

Method Validation

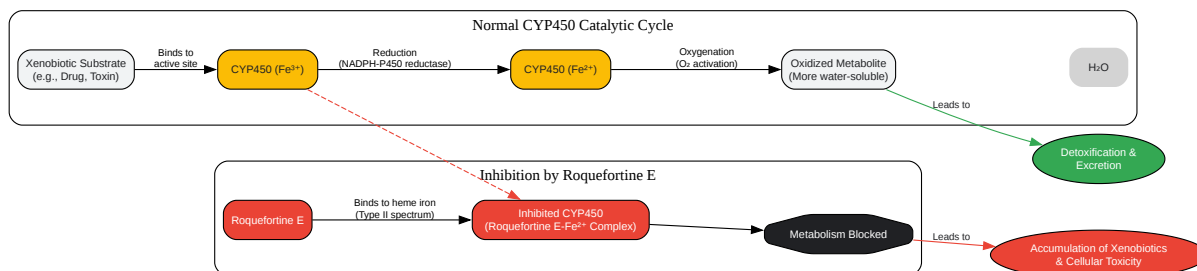
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Parameter	Acceptance Criteria
Linearity	Correlation coefficient (r^2) > 0.99 for the calibration curve.
Accuracy	Recovery within 85-115% for spiked samples at three concentration levels.
Precision	Relative Standard Deviation (RSD) < 15% for repeatability and intermediate precision.
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1, with acceptable accuracy and precision.
Specificity	No interfering peaks at the retention time of the analyte in blank matrix samples.
Robustness	Insignificant changes in results with small variations in method parameters (e.g., flow rate, column temperature).

Signaling Pathway: Inhibition of Cytochrome P450

Roquefortine C has been shown to interact with and inhibit mammalian cytochrome P450 (CYP) enzymes.[6][7][8] This interaction is a key aspect of its toxicity. **Roquefortine E**, as a

close analog, is expected to exhibit similar activity. The following diagram illustrates the general mechanism of CYP-mediated metabolism and its inhibition by **Roquefortine E**.



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Figure 2: Inhibition of Cytochrome P450 by **Roquefortine E**.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of **Roquefortine E**. Proper method validation is essential to ensure reliable results. The understanding of its interaction with cytochrome P450 enzymes is critical for assessing its toxicological profile and potential drug-drug interactions. This application note serves as a comprehensive guide for researchers and scientists in the fields of mycotoxin analysis, food safety, and drug development.

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